Magnesium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1g/L

Practically insoluble both in water or ethanol

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/

0.0106 G/100 CC COLD WATER

SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA

Insoluble in alcohol; soluble in acids

Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

0.01%

Synonyms

Canonical SMILES

Medicine and Pharmacology

- Antacid: Magnesium carbonate is a common over-the-counter antacid used to neutralize stomach acid and relieve heartburn, indigestion, and upset stomach [].

- Magnesium Supplementation: Research explores the potential of magnesium carbonate as a magnesium supplement to address deficiencies and their associated health concerns []. However, its bioavailability compared to other forms of magnesium is a topic of ongoing investigation.

Material Science and Engineering

- Thermochemical Energy Storage (TCES): Studies explore the potential of MgCO3 as a TCES material for medium temperature applications (400-600°C) due to its decomposition and carbonation properties []. However, further research is needed to address limitations like slow reaction kinetics in its current form.

- Fire Retardancy: Magnesium carbonate is investigated for its fire-retardant properties as it can decompose upon heating, releasing carbon dioxide (CO2) and limiting oxygen availability to the flame [].

Agriculture and Plant Science

- Antitranspirant: Research suggests that MgCO3 can act as an antitranspirant by inducing stomatal closure in plants, potentially reducing water loss and improving drought tolerance []. Further studies are needed to fully understand its long-term effects and optimal application methods.

- Disease Resistance: Studies explore the potential of MgCO3 sprays to enhance plant resistance against fungal diseases like downy mildew in grapevines by activating defense-related genes []. More research is needed to evaluate its effectiveness on different crops and diseases.

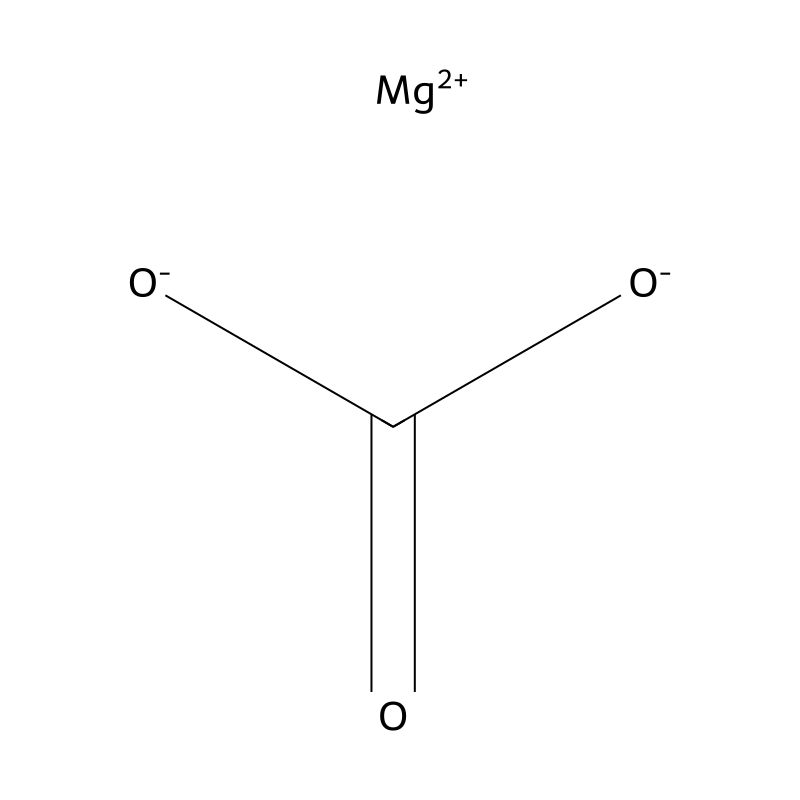

Magnesium carbonate, with the chemical formula , is an inorganic salt that occurs naturally as a mineral known as magnesite. It appears as a white, odorless powder or granular substance and is stable in air. Magnesium carbonate can exist in various hydrated forms, including monohydrate, dihydrate, trihydrate, and tetrahydrate, which are commercially significant . The compound is practically insoluble in water but dissolves in dilute acids with effervescence, releasing carbon dioxide gas .

In the context of medicine, magnesium carbonate acts as an antacid. When ingested, it reacts with excess stomach acid, neutralizing it and providing relief from heartburn and indigestion []. The produced carbon dioxide gas may also contribute to the feeling of relief by causing belching and expelling some of the stomach contents.

- Decomposition Reaction: Upon heating, magnesium carbonate decomposes into magnesium oxide and carbon dioxide:This reaction is endothermic and requires heat to proceed .

- Acid-Base Reactions: When reacted with hydrochloric acid, magnesium carbonate produces magnesium chloride, carbon dioxide, and water:

- Reaction with Sodium Bicarbonate: In laboratory settings, magnesium carbonate can be synthesized by reacting soluble magnesium salts with sodium bicarbonate:

These reactions illustrate the compound's ability to interact with both acids and bases, showcasing its versatile chemical behavior .

Magnesium carbonate plays a significant role in biological systems primarily as a source of magnesium ions. Magnesium is essential for numerous biochemical processes, including enzyme function and energy production. The compound is often used as an antacid to alleviate symptoms of indigestion and heartburn by neutralizing stomach acid . Additionally, it may support bone health and muscle function due to its role in maintaining adequate magnesium levels in the body.

Magnesium carbonate can be synthesized through various methods:

- From Natural Sources: The primary method involves mining magnesite or dolomite ores from which magnesium carbonate is extracted.

- Chemical Precipitation: A common laboratory synthesis method involves the reaction of magnesium chloride with sodium bicarbonate:

- Carbonation of Magnesium Hydroxide: Industrially, it can be produced by bubbling carbon dioxide through a suspension of magnesium hydroxide:

These methods highlight both natural extraction and synthetic approaches to producing magnesium carbonate .

Magnesium carbonate has a wide range of applications:

- Pharmaceuticals: Used as an antacid and in formulations for digestive health.

- Food Industry: Acts as an anti-caking agent and drying agent.

- Cosmetics: Utilized in powders and other formulations.

- Rubber Industry: Serves as a reinforcing agent.

- Fire Extinguishing Agents: Employed in fireproofing materials due to its thermal stability.

- Agriculture: Acts as a fertilizer component for soil enrichment .

Studies on the interactions of magnesium carbonate reveal its efficacy in various applications:

- Antacid Efficacy: Research indicates that magnesium carbonate effectively neutralizes gastric acid, providing relief from indigestion symptoms.

- Bioavailability Studies: Investigations into the bioavailability of magnesium from dietary sources suggest that compounds like magnesium citrate may offer enhanced absorption compared to magnesium carbonate .

These studies underline the compound's role not only in industrial applications but also in health-related contexts.

| Compound | Chemical Formula | Solubility | Main Uses |

|---|---|---|---|

| Calcium Carbonate | Insoluble in water | Antacid, construction materials | |

| Sodium Bicarbonate | Soluble in water | Baking soda, antacid | |

| Potassium Carbonate | Soluble in water | Fertilizer, glass production | |

| Barium Carbonate | Insoluble in water | Pigments, glass production |

Uniqueness of Magnesium Carbonate

Magnesium carbonate stands out due to its specific applications as an antacid and its role in agricultural fertilizers. Unlike calcium carbonate, which is more widely used for structural purposes, magnesium carbonate is particularly valued for its health benefits and versatility across various industries .

Early Chemical Investigations and Elemental Discovery

The recognition of magnesium carbonate as a distinct chemical entity began with Joseph Black’s 1755 experiments on magnesia alba (MgCO₃), where he demonstrated its decomposition into magnesium oxide and carbon dioxide. Black’s quantitative approach revealed that heating 100 g of magnesia alba produced 60 g of magnesia usta (MgO) and 40 g of “fixed air” (CO₂), establishing stoichiometric principles that predated Lavoisier’s mass conservation laws. Humphry Davy’s 1808 electrolysis of magnesia-mercuric oxide mixtures first isolated metallic magnesium, though Antoine Bussy’s 1831 potassium reduction method enabled bulk production through the reaction:

$$

\text{MgCl}_2 + 2\text{K} \rightarrow \text{Mg} + 2\text{KCl}

$$

This breakthrough facilitated systematic studies of magnesium carbonate’s properties, including its 4.25 g/cm³ density and trigonal crystal system.

Industrial Evolution and Analytical Advancements

By the late 19th century, magnesium carbonate production reached industrial scales through brine processing:

$$

\text{MgCl}2 + \text{Na}2\text{CO}3 \rightarrow \text{MgCO}3 + 2\text{NaCl}

$$

The development of X-ray diffraction in the 1920s revealed structural details, showing Mg²⁺ ions in octahedral coordination with six oxygen atoms. Thermogravimetric analyses later quantified decomposition kinetics, demonstrating that MgCO₃ → MgO + CO₂ initiates at 350°C but requires 900°C for completion due to CO₂ reabsorption.

Table 1: Thermodynamic Properties of Magnesium Carbonate Phases

| Phase | Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | Decomposition T (°C) |

|---|---|---|---|---|

| Magnesite | MgCO₃ | -1111.7 | 65.8 | 350–900 |

| Nesquehonite | MgCO₃·3H₂O | -1604.2 | 189.4 | 100–250 |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -4896.8 | 372.1 | 220–550 |

Geological Formation Processes and Distribution Studies

Magnesium carbonate mineralization occurs across diverse geological settings throughout Earth's crust, encompassing hydrothermal systems, sedimentary environments, weathering zones, and biogenic formations [3]. The global distribution of magnesium carbonate deposits demonstrates remarkable diversity in formation mechanisms and geological contexts, with approximately seventy percent of the world's magnesite supply being mined and prepared in China [1].

The primary geological settings for magnesium carbonate formation include five distinct environments: ultramafic rock-hosted veins, carbonated peridotite matrix, soil nodules, alkaline lake and playa deposits, and diagenetic replacements within limestones and dolostones [3] [5]. Within ultramafic rock environments, magnesium carbonates commonly form through hydrothermal alteration processes involving the interaction between carbon dioxide-rich fluids and magnesium-rich silicate minerals [2]. These processes occur predominantly in ophiolite complexes where serpentinization of ultramafic rocks precedes carbonation reactions [5].

Hydrothermal formation mechanisms represent the most significant pathway for magnesite development in nature, typically requiring elevated pressures ranging from 0.2 to 1.5 gigapascals provided by tectonic environments such as subduction zones [5]. The formation of listvenite, a fully carbonated quartz-carbonate rock, exemplifies complete carbonation processes where primary pyroxene and olivine undergo complete alteration and replacement by distinct carbonate and quartz assemblages [5]. Notable examples include the Advocate ophiolite in Newfoundland, Canada, the Birjand ophiolite in Iran, and the Semail ophiolites, all interpreted as products of carbonation by subducting slab-derived fluids [5].

Low-temperature formation pathways demonstrate alternative mechanisms for magnesium carbonate precipitation in surface and near-surface environments [21]. Stable, radiogenic, and clumped isotope analyses combined with electron microscopy reveal that magnesite forms through direct precipitation from aqueous solutions in shallow subsurface environments at temperatures ranging from 3 to 10 degrees Celsius [21]. These formation processes exhibit nucleation-limited characteristics with extended induction times, while variable crystal morphology patterns with depth suggest diverse crystal growth mechanisms and formation rates [21].

The geological distribution studies reveal magnesium carbonate occurrences in modern sedimentary environments, including caves and soils, where low-temperature formation around 40 degrees Celsius requires alternating cycles of precipitation and dissolution [20]. Evaporitic environments, particularly playa and sabkha settings, represent additional formation contexts where magnesium carbonates precipitate from concentrated brines through evaporative processes [5].

Polymorphic and Hydration States Investigation

Magnesite Formation Mechanisms

Magnesite formation mechanisms encompass multiple pathways involving distinct pressure, temperature, and chemical conditions that control the nucleation and growth of anhydrous magnesium carbonate [20] [24]. The fundamental challenge in low-temperature magnesite formation involves overcoming kinetic barriers that typically favor the precipitation of hydrated magnesium carbonate phases rather than the thermodynamically stable anhydrous form [20].

Laboratory investigations demonstrate that magnesite synthesis at temperatures of 313 Kelvin (40 degrees Celsius) requires irreversible reaction processes involving fluctuations between precipitation and dissolution phases [24]. Static control experiments reveal that single-step precipitation attempts result in the formation of magnesium hydroxide carbonate rather than magnesite, confirming the necessity for dynamic reaction conditions [24]. The spatial configuration of carbonate anions, rather than cation dehydration processes, creates the primary barrier to low-temperature magnesite nucleation [20].

Experimental studies using formamide solutions demonstrate that the dehydration barrier concept does not adequately explain the difficulties in anhydrous magnesium carbonate formation, as similar nucleation challenges persist in non-aqueous environments [20]. The carbonation of magnesium serpentine minerals follows the reaction pathway: 2 Mg₃Si₂O₅(OH)₄ + 3 CO₂ → Mg₃Si₄O₁₀(OH)₂ + 3 MgCO₃ + 3 H₂O, though laboratory reproduction typically yields nesquehonite rather than anhydrous magnesite at room temperature [20].

Talc carbonate metasomatism represents another significant formation mechanism for magnesite in peridotite and ultramafic rock systems [20]. This process involves carbonation of olivine in the presence of water and carbon dioxide under elevated temperatures and pressures characteristic of greenschist facies metamorphic conditions [20]. The transformation requires specific thermodynamic conditions that promote the stability of anhydrous magnesium carbonate over hydrated phases.

Recent research utilizing carboxylated polystyrene microspheres demonstrates accelerated magnesite formation through enhanced desolvation of magnesium ions, achieving precipitation at room temperature within 72 days compared to natural formation timescales spanning geological periods [21]. This advancement represents acceleration of several orders of magnitude without requiring external energy input, suggesting potential applications for carbon dioxide sequestration technologies [21].

Hydrated Forms Research (Barringtonite, Nesquehonite, Lansfordite)

The hydrated forms of magnesium carbonate represent a series of crystalline phases characterized by varying water molecule content and distinct structural arrangements [1] [6]. Barringtonite, with the chemical formula MgCO₃·2H₂O, constitutes the dihydrate form discovered in nodular encrustations on olivine basalt surfaces in New South Wales, Australia [8] [11]. This mineral exhibits triclinic crystal symmetry with unit cell dimensions of a = 9.155 Å, b = 6.202 Å, c = 6.092 Å, and angles α = 94°00', β = 95°32', γ = 108°72' [11]. The formation mechanism involves cold meteoric water percolation through olivine basalt, leaching magnesium and facilitating precipitation as tiny nodular formations [8].

Nesquehonite represents the trihydrate form of magnesium carbonate with the formula MgCO₃·3H₂O, exhibiting monoclinic crystal structure within space group P2₁/n [9] [12]. The structural architecture consists of MgCO₃(H₂O)₂ chains interconnected through hydrogen bonding networks, with one free water molecule positioned between the chain structures [9]. Recent high-pressure studies reveal that nesquehonite undergoes two pressure-induced phase transitions at 2.4 gigapascals and 4.0 gigapascals at ambient temperature, demonstrating remarkable structural adaptability [23]. The coordination environment changes from six-fold magnesium coordination in the ambient phase to seven-fold coordination in the high-pressure polymorphs [4] [9].

Structural characterization using synchrotron single-crystal X-ray diffraction at elevated pressures reveals complex atomic rearrangements involving distortion of magnesium-centered polyhedra and tilting of carbonate units [4]. The high-pressure phase transitions maintain topological relationships based on MgCO₃(H₂O)₂ chain structures while accommodating increased coordination numbers through carbonate group edge-sharing with adjacent magnesium polyhedra [4]. Raman spectroscopy investigations complement structural studies by documenting vibrational behavior changes upon compression and revealing distinctive bands associated with different coordination environments [4].

Lansfordite, the pentahydrate form with formula MgCO₃·5H₂O, crystallizes in the monoclinic system within space group P2₁/c and typically occurs as colorless to white prismatic crystals and stalactitic masses [31]. This phase exhibits lower density (1.7 g/cm³) compared to other hydrated forms and demonstrates instability at room temperature, undergoing effloresce to produce nesquehonite [31]. The structural instability reflects the challenges associated with maintaining higher hydration states under ambient conditions.

Recent investigations confirm the existence of a previously unknown hexahydrate form, MgCO₃·6H₂O, synthesized through controlled precipitation at 273.15 Kelvin [6] [14]. This phase exhibits a unique crystal structure consisting of edge-linked isolated pairs of Mg(CO₃)(H₂O)₄ octahedra with non-coordinating water molecules, showing structural similarities to nickel carbonate pentahydrate [6]. The hexahydrate demonstrates extreme instability, transforming to the trihydrate form at room temperature, highlighting the metastable nature of highly hydrated magnesium carbonate phases [6].

Basic Carbonates Investigation (Artinite, Hydromagnesite, Dypingite)

The basic magnesium carbonates represent a distinct group of minerals characterized by the presence of both carbonate and hydroxide ions within their crystal structures [1] [28]. Artinite, with the chemical formula Mg₂(CO₃)(OH)₂·3H₂O, crystallizes in the monoclinic system within space group C2/m, exhibiting unit cell parameters of a = 16.56 Å, b = 3.15 Å, c = 6.22 Å, with β = 99.15° [29] [30]. The mineral forms white silky prismatic crystals arranged in radial arrays or encrustations, demonstrating perfect cleavage on {100} planes and good cleavage on {001} planes [28] [29].

Artinite formation occurs in low-temperature hydrothermal environments within veins and crusts associated with serpentinized ultramafic rocks [28] [29]. The mineral exhibits biaxial negative optical properties with refractive indices ranging from nα = 1.488-1.489, nβ = 1.533-1.534, to nγ = 1.556-1.557, and a calculated 2V angle of 68° [29]. Associated minerals include brucite, hydromagnesite, pyroaurite, chrysotile, aragonite, calcite, dolomite, and magnesite, reflecting the complex paragenetic relationships within altered ultramafic environments [28].

Hydromagnesite, designated as "light magnesium carbonate" in commercial applications, possesses the chemical formula Mg₅(CO₃)₄(OH)₂·4H₂O and represents a critical phase in magnesium carbonate research [18] [26]. The mineral crystallizes in the monoclinic system with space group P2₁/c and exhibits complex structural arrangements involving layered frameworks of magnesium-oxygen polyhedra linked by carbonate groups [18]. Experimental precipitation studies demonstrate that hydromagnesite formation rates increase slightly with temperature from 22.5 to 75°C, though particle agglomeration at higher temperatures reduces reactive surface areas [26].

The precipitation kinetics of hydromagnesite reveal rapid dissolution and precipitation processes, with rates approximately twenty times faster for biogenic specimens compared to abiotic counterparts [26]. This difference reflects variations in active site density per unit surface area, with biogenic hydromagnesite exhibiting greater structural complexity and higher reactivity [26]. Equilibrium constant determinations through dissolution and precipitation experiments indicate hydrolysis constants within one order of magnitude of previously reported values, confirming similar stability characteristics between biotic and abiotic hydromagnesite [26].

Dypingite, known as "heavy magnesium carbonate," contains the chemical formula Mg₅(CO₃)₄(OH)₂·5H₂O and differs from hydromagnesite primarily through the presence of an additional water molecule [18] [32]. The mineral exhibits monoclinic crystal symmetry with structural parameters closely resembling hydromagnesite, though the extra water content results in slightly different physical properties including higher density and modified optical characteristics [18]. Dypingite displays white to gray streak colors and semi-transparent optical properties, contrasting with the transparent to translucent nature of hydromagnesite [18].

The relationship between hydromagnesite and dypingite involves temperature-dependent stability fields, with dypingite representing a lower-temperature hydration state that transforms to hydromagnesite upon heating to 150°C [32]. This transformation process involves dehydration reactions that maintain the basic structural framework while reducing water content from five to four molecules per formula unit [13]. Industrial applications utilize this transformation behavior in the controlled preparation of specific magnesium carbonate phases for various commercial purposes [13].

Crystallographic Research Methodologies

Crystal System Variations Studies

Crystal system investigations of magnesium carbonate minerals reveal remarkable structural diversity encompassing trigonal, monoclinic, and triclinic symmetries depending on hydration states and formation conditions [1] [19]. Magnesite, the anhydrous form, crystallizes in the trigonal system within space group R3̄c, adopting the calcite structure where magnesium ions occupy positions surrounded by six oxygen atoms in octahedral coordination [1] [20]. This structural arrangement provides the foundation for understanding the relationships between various magnesium carbonate polymorphs.

X-ray diffraction analysis serves as the primary method for crystal system determination, utilizing characteristic diffraction peaks that result from constructive interference of X-rays reflected from parallel atomic planes within crystal structures [19]. Each magnesium carbonate phase produces distinctive diffraction patterns corresponding to specific sets of atomic planes, with peak intensities reflecting atomic density distributions within the respective planes [19]. Advanced synchrotron X-ray diffraction techniques enable high-resolution structural analysis under extreme pressure and temperature conditions, revealing pressure-induced phase transitions and structural modifications [4] [9].

High-pressure crystallographic studies demonstrate that nesquehonite undergoes systematic crystal system modifications while maintaining monoclinic symmetry through pressure-induced phase transitions [4] [23]. The structural changes involve coordination number increases from six-fold to seven-fold magnesium coordination, accompanied by carbonate group tilting and hydrogen bond reorientation [4]. These transformations illustrate the adaptive capacity of magnesium carbonate structures under varying thermodynamic conditions.

Contact goniometry provides complementary crystallographic information through precise measurement of interfacial angles between crystal faces [19]. The simplest goniometric techniques utilize protractor-based instruments with straight-edge attachments to determine angular relationships that define crystal symmetry [19]. More sophisticated approaches integrate digital recording systems and computer interfaces for rapid mineral identification and crystallographic parameter determination [19].

Single-crystal X-ray diffraction represents the most comprehensive method for complete crystal structure determination, providing atomic position coordinates, space group identification, and precise unit cell parameters [25]. Recent applications to magnesium carbonate chloride heptahydrate reveal complex structural motifs involving double chains of magnesium-oxygen octahedra linked through corner-sharing arrangements and connected by carbonate units [25]. The monoclinic crystal structure exhibits space group Cc symmetry with chloride ions positioned between structural chains parallel to specific crystallographic planes [25].

Structural Transformation Research

Structural transformation research encompasses comprehensive investigations of phase transitions, dehydration processes, and polymorphic changes within magnesium carbonate systems under varying pressure, temperature, and chemical conditions [17] [22] [23]. Advanced analytical techniques including Pair Distribution Function analysis and X-ray Absorption Fine Structure spectroscopy provide detailed insights into structural modifications during crystallization and dehydration processes [17].

Thermal analysis investigations reveal complex dehydration pathways for hydrated magnesium carbonate phases, with nesquehonite exhibiting temperature-induced decomposition at 115°C under 0.7 gigapascal pressure conditions [23]. The decomposition products include magnesite and a proposed MgCO₃·4H₂O intermediate phase, demonstrating the sequential nature of dehydration processes [23]. Complete water loss occurs at approximately 160°C, yielding anhydrous magnesite as the final transformation product [23].

High-pressure structural transformation studies utilizing diamond anvil cell techniques reveal pressure-induced phase transitions occurring at specific pressure thresholds [4] [23]. Nesquehonite demonstrates two distinct high-pressure phases designated HP1 and HP2, forming at 2.4 and 4.0 gigapascals respectively [23]. These transformations involve systematic changes in magnesium coordination environments and carbonate group orientations while maintaining overall structural topology [4].

The relationship between crystal morphology and formation conditions provides insights into nucleation and growth mechanisms controlling structural development [22]. Experimental synthesis of magnesium carbonate trihydrate demonstrates morphological control through adjustment of initial reactant concentrations, reaction temperatures, and crystallization times [22]. Whisker-like crystal morphologies with high aspect ratios develop under specific synthesis conditions, reflecting the influence of chemical kinetics on crystal habit development [22].

Amorphous Magnesium Carbonate represents a critical intermediate phase in structural transformation pathways, exhibiting temperature-dependent water content that mirrors crystalline phase relationships [17]. Pair Distribution Function analysis reveals that Amorphous Magnesium Carbonate possesses short-range structural ordering identical to hydromagnesite regardless of formation temperature, suggesting fundamental structural constraints in magnesium carbonate systems [17]. The crystallization behavior from amorphous precursors depends significantly on alkali metal ion composition in synthesis solutions, with sodium and potassium facilitating nesquehonite formation while rubidium and cesium inhibit crystallization processes [17].

Light and Heavy Magnesium Carbonate Differentiation Studies

The differentiation between light and heavy magnesium carbonates represents a crucial aspect of magnesium carbonate research, involving detailed structural and compositional analyses of hydromagnesite and dypingite phases respectively [18]. Light magnesium carbonate, identified as hydromagnesite with formula Mg₅(CO₃)₄(OH)₂·4H₂O, exhibits distinct physical and chemical properties compared to heavy magnesium carbonate (dypingite) with formula Mg₅(CO₃)₄(OH)₂·5H₂O [18].

The fundamental distinction between these phases lies in water molecule content, with hydromagnesite containing four water molecules per formula unit while dypingite contains five water molecules [18]. This difference results in measurable variations in density, optical properties, and thermal behavior that serve as diagnostic criteria for phase identification [18]. Hydromagnesite demonstrates white streak coloration and transparent to translucent optical characteristics, contrasting with dypingite's white to gray streak and semi-transparent appearance [18].

Precipitation methodologies provide controlled approaches for selective synthesis of light versus heavy magnesium carbonate phases [1]. Light magnesium carbonate formation occurs through precipitation from magnesium solutions using alkali carbonate reagents at normal temperatures, while heavy magnesium carbonate production requires precipitation from boiling concentrated solutions followed by drying at 100°C [1]. These procedural differences reflect the distinct thermodynamic stability relationships governing the two phases.

Crystallographic differentiation studies reveal subtle but significant structural variations between hydromagnesite and dypingite despite their similar chemical compositions [32]. Both phases crystallize in monoclinic systems with comparable space group symmetries, though unit cell parameters and atomic arrangements show systematic differences related to water molecule incorporation [32]. X-ray powder diffraction patterns provide reliable identification methods, with hydromagnesite exhibiting strongest reflections at different d-spacing values compared to dypingite [32].

Industrial applications exploit the differentiation between light and heavy magnesium carbonates for specific commercial purposes based on their distinct physical properties [18]. The density differences influence bulk handling characteristics, while variations in particle morphology and surface area affect performance in applications such as polymer reinforcement, pharmaceutical excipients, and construction materials [18]. Quality control procedures require accurate differentiation methods to ensure consistent product specifications and performance characteristics.

Spectroscopic investigations provide additional differentiation capabilities through infrared absorption and Raman scattering techniques that detect molecular vibrations characteristic of specific hydration states [32]. The presence of additional water molecules in dypingite produces distinctive spectral features compared to hydromagnesite, enabling rapid identification and quantitative analysis of phase mixtures [32]. These analytical approaches complement X-ray diffraction methods for comprehensive phase characterization in research and industrial applications.

| Mineral Name | Chemical Formula | Crystal System | Space Group | Formation Temperature (°C) | Density (g/cm³) | Stability |

|---|---|---|---|---|---|---|

| Magnesite | MgCO₃ | Trigonal (Rhombohedral) | R3̄c | > 40-200 | 2.96-3.01 | Most stable |

| Barringtonite | MgCO₃·2H₂O | Triclinic | Not specified | Low temperature | 2.0-2.1 | Intermediate |

| Nesquehonite | MgCO₃·3H₂O | Monoclinic | P2₁/n | Room temperature | 1.85 | Stable at RT |

| Lansfordite | MgCO₃·5H₂O | Monoclinic | P2₁/c | Room temperature | 1.7 | Unstable at RT |

| MgCO₃·6H₂O | MgCO₃·6H₂O | Unknown | Not determined | 0 | Not determined | Very unstable |

| Mineral Name | Chemical Formula | Crystal System | Space Group | Cell Parameters (Å) | Mohs Hardness | Specific Gravity | Color | Common Name |

|---|---|---|---|---|---|---|---|---|

| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic | C2/m | a=16.56, b=3.15, c=6.22, β=99° | 2.5 | 2.01-2.03 | White | Artinite |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | P2₁/c | a=10.11, b=8.94, c=8.38, β=114.5° | 3.5 | 2.25 | White | Light Magnesium Carbonate |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic | P2₁/c | Similar to hydromagnesite | 3.5 | 2.15 | White to gray | Heavy Magnesium Carbonate |

| Formation Process | Primary Mechanism | Temperature Range (°C) | Pressure Conditions | Typical Products | Geological Setting |

|---|---|---|---|---|---|

| Hydrothermal alteration | Fluid-rock interaction | 100-500 | 0.2-1.5 GPa | Magnesite, listvenite | Ophiolites, ultramafic rocks |

| Low-temperature precipitation | Direct precipitation | 0-40 | Atmospheric | Hydrated Mg-carbonates | Alkaline lakes, playas |

| Weathering processes | Chemical weathering | 0-25 | Atmospheric | Nesquehonite, hydromagnesite | Soil, regolith |

| Metamorphic reactions | Solid-state transformation | 200-600 | 0.1-2 GPa | Magnesite | Contact/regional metamorphism |

| Laboratory synthesis | Controlled crystallization | 0-100 | Atmospheric | All hydrated forms | Laboratory conditions |

| Evaporitic processes | Evaporation concentration | 20-80 | Atmospheric | Magnesite, hydromagnesite | Sabkha, playa environments |

Extraction and Mining Process Research

Magnesium carbonate extraction from natural sources represents the most traditional and economically viable approach for large-scale production. The primary mineral source is magnesite, which constitutes approximately seventy percent of the world's magnesium carbonate supply, with China dominating global production [1]. The extraction process involves multiple stages of mineral processing and purification to obtain the desired product quality.

The mining of magnesite typically employs open-pit or underground mining techniques, depending on the geological characteristics of the deposit [2]. Following extraction, the raw magnesite undergoes systematic crushing and grinding operations to achieve optimal particle size distribution for subsequent processing [3]. The mineral processing stage involves beneficiation techniques to separate magnesite from gangue minerals and impurities, with typical overburden levels averaging four meters in Australian deposits [3].

The most common extraction method involves thermal reduction at temperatures between 1,200 and 1,600 degrees Celsius, where the magnesium is reduced to vapor form and subsequently condensed into pure magnesium metal [3]. This thermal extraction process, while economically advantageous due to lower capital investment requirements, produces substantial amounts of waste material and contributes significantly to environmental impact through carbon dioxide emissions [4].

Alternative extraction methodologies include electrolytic processes, which operate at lower temperatures below 700 degrees Celsius using chloride melt systems [4]. These processes require higher capital investments but offer continuous operation capabilities and reduced environmental impact compared to thermal methods [4]. The electrolytic approach utilizes anhydrous magnesium chloride, potassium magnesium chloride, or partially dehydrated magnesium chloride as feed materials, which can be derived from various sources including dolomite, magnesite, bishofite, serpentine group minerals, seawater, or brines [4].

Laboratory Synthesis Investigation

Laboratory synthesis of magnesium carbonate encompasses various methodologies designed to produce high-purity materials with controlled properties. The fundamental approach involves the reaction between soluble magnesium salts and carbonate sources under controlled conditions to achieve desired crystalline phases and morphologies.

Precipitation Method Optimization Studies

The precipitation method represents the most widely studied approach for laboratory synthesis of magnesium carbonate. This technique involves the controlled addition of carbonate solutions to magnesium salt solutions, resulting in the formation of various magnesium carbonate phases depending on reaction conditions [1].

The basic precipitation reaction can be represented as:

$$ \text{MgCl}2(aq) + 2\text{NaHCO}3(aq) \rightarrow \text{MgCO}3(s) + 2\text{NaCl}(aq) + \text{H}2\text{O}(l) + \text{CO}_2(g) $$

When using sodium carbonate as the precipitating agent, the reaction produces basic magnesium carbonate rather than pure magnesium carbonate:

$$ 5\text{MgCl}2(aq) + 5\text{Na}2\text{CO}3(aq) + 5\text{H}2\text{O}(l) \rightarrow \text{Mg}4(\text{CO}3)3(\text{OH})2 \cdot 3\text{H}2\text{O}(s) + \text{Mg}(\text{HCO}3)_2(aq) + 10\text{NaCl}(aq) $$

Optimization studies have demonstrated that precipitation parameters significantly influence product characteristics. Temperature effects show that at 25 degrees Celsius and atmospheric pressure, only hydrated carbonate nesquehonite precipitates, while higher temperatures favor anhydrous forms [5]. The induction time for precipitation increases with decreasing supersaturation levels, indicating kinetic control of the nucleation process [5].

Solution concentration effects reveal that low magnesium ion concentrations favor the formation of larger, well-crystallized particles, while high concentrations result in fine crystalline powders with rapid precipitation kinetics [6]. The optimal concentration range for producing high-quality crystals lies between 0.05 to 0.2 molar for magnesium salts [7].

Solution-Based Techniques Research

Solution-based synthesis techniques have been extensively investigated to achieve precise control over magnesium carbonate formation. These methods utilize various approaches to generate carbonate ions in solution and control their interaction with magnesium ions.

The carbon dioxide gas method involves direct bubbling of carbon dioxide through magnesium hydroxide suspensions or magnesium salt solutions under alkaline conditions [8] [9]. This approach allows for controlled release of carbonate ions through the dissolution and hydrolysis of carbon dioxide:

$$ \text{CO}2(g) + \text{H}2\text{O}(l) \rightleftharpoons \text{H}2\text{CO}3(aq) \rightleftharpoons \text{HCO}3^-(aq) + \text{H}^+(aq) \rightleftharpoons \text{CO}3^{2-}(aq) + 2\text{H}^+(aq) $$

The mass transfer of carbon dioxide in water represents the rate-determining step for crystal growth due to the low solubility of carbon dioxide in aqueous solutions [6]. Enhanced carbon dioxide flow rates and stirring intensities improve mass transfer rates but require careful optimization to prevent excessive nucleation [10].

Amino acid-mediated synthesis represents an innovative solution-based approach where organic compounds such as arginine facilitate controlled carbonate ion release [6]. This method produces carbonate ions through the gradual hydrolysis of amino acid functional groups:

$$ \text{Arg} + \text{H}2\text{O} \rightarrow \text{NH}3 + \text{Urea} + \text{other products} $$

$$ \text{Urea} + \text{H}2\text{O} \rightarrow \text{NH}3 + \text{CO}2 $$

$$ \text{CO}2 + \text{OH}^- \rightarrow \text{HCO}3^- \rightarrow \text{CO}3^{2-} $$

This approach enables the synthesis of large single crystals with diameters ranging from 30 to 121 micrometers through controlled nucleation and growth processes [6].

Reaction Variables Influence Studies

Comprehensive studies have investigated the influence of various reaction variables on magnesium carbonate synthesis outcomes. These investigations provide fundamental understanding of the relationships between process parameters and product characteristics.

Temperature effects demonstrate significant impact on both phase formation and crystal morphology. At temperatures below 80 degrees Celsius, hydrated magnesium carbonate phases predominate, including nesquehonite and hydromagnesite [5]. Temperature elevation to 120 degrees Celsius promotes the formation of anhydrous magnesite, with complete transformation occurring within 5 to 15 hours [5]. Further temperature increases to 160 degrees Celsius enable direct formation of anhydrous magnesium carbonate without intermediate hydrated phases [11].

Pressure influences reveal that atmospheric pressure conditions favor hydrated carbonate formation, while elevated pressures up to 100 bar promote direct magnesite precipitation [5]. The combination of high temperature and pressure creates optimal conditions for anhydrous magnesium carbonate synthesis with minimal energy requirements [5].

Solution pH represents a critical parameter affecting both nucleation kinetics and crystal morphology. Studies indicate that pH values below 8 result in inhibited nucleation and amorphous precipitate formation [6]. The optimal pH range of 8 to 10 provides balanced conditions for nucleation and growth, producing well-formed rhombohedral crystals [6]. pH values above 10 promote magnesium hydroxide precipitation, competing with carbonate formation [6].

Concentration effects show that magnesium ion concentrations between 2.75 and 3.39 grams per liter produce optimal crystal quality for trihydrate whisker formation [12]. Lower concentrations result in larger individual crystals but reduced yields, while higher concentrations promote rapid nucleation with smaller particle sizes [12].

Industrial Production Process Research

Industrial production of magnesium carbonate employs various methodologies designed to achieve economic viability while maintaining product quality specifications. These processes are characterized by their raw material sources, energy requirements, and environmental considerations.

High-Purity Synthesis Pathway Development

High-purity synthesis pathways have been developed to meet demanding applications requiring magnesium carbonate with purity levels exceeding 99 percent. These pathways incorporate advanced purification techniques and controlled synthesis environments.

The electrolytic precipitation method achieves the highest purity levels, ranging from 99.8 to 99.95 percent, through the use of ultra-pure magnesium chloride solutions and controlled current application [16]. This approach eliminates chemical impurities associated with precipitating agents but requires significant capital investment and energy consumption [16].

Hydrothermal crystallization represents a promising pathway for high-purity production, utilizing temperatures between 160 and 200 degrees Celsius with reaction times of 24 to 48 hours [11]. This method produces excellent single crystals with purities ranging from 99.5 to 99.9 percent [11]. The process involves controlled nucleation and growth in sealed reactors, minimizing contamination from external sources [11].

The amino acid-mediated synthesis pathway offers unique advantages for producing large single crystals with controlled morphology. Using magnesium nitrate and arginine as starting materials, this method achieves purities between 99.2 and 99.8 percent through gradual carbonate ion release [6]. The process operates at 200 degrees Celsius for 48 hours under hydrothermal conditions, producing crystals with diameters up to 121 micrometers [6].

Solvent-free synthesis methods have been developed to eliminate water-related impurities and achieve anhydrous products. These approaches utilize organic solvents such as formamide to create controlled environments for magnesium carbonate formation [17]. While achieving good purity levels, these methods require specialized handling and disposal procedures for organic solvents [17].

Crystallization and Morphology Control Investigation

Crystallization and morphology control represent critical aspects of magnesium carbonate synthesis, directly influencing product properties and application suitability. Understanding the fundamental mechanisms governing crystal formation enables optimization of synthesis conditions for desired outcomes.

Temperature Effect Studies on Formation Processes

Temperature effects on magnesium carbonate formation have been extensively studied across various synthesis methods. These investigations reveal complex relationships between thermal conditions and crystal development processes.

At ambient temperatures around 25 degrees Celsius, magnesium carbonate formation predominantly produces hydrated phases, particularly nesquehonite with the formula magnesium carbonate trihydrate [5]. The crystallization process under these conditions involves initial nucleation followed by growth through ion addition to crystal surfaces [5]. The morphology typically consists of needle-like crystals with dimensions ranging from 5 to 50 micrometers in length [7].

Temperature elevation to 50 degrees Celsius promotes the formation of magnesium carbonate trihydrate whiskers with enhanced aspect ratios [12]. The optimal temperature range of 40 to 50 degrees Celsius produces rod-shaped crystals with average diameters of 6.0 micrometers and lengths reaching 100 micrometers [12]. These conditions balance nucleation rates with growth kinetics to achieve the desired morphology [12].

Intermediate temperatures between 80 and 120 degrees Celsius facilitate phase transformations from hydrated to anhydrous forms. At 120 degrees Celsius, hydromagnesite forms initially and transforms to magnesite within 5 to 15 hours [5]. This transformation involves dehydration and structural reorganization, producing rhombohedral crystals with improved crystallinity [5].

High-temperature synthesis at 160 degrees Celsius and above enables direct formation of anhydrous magnesium carbonate without intermediate hydrated phases [11]. These conditions promote rapid nucleation and growth, producing cubic crystals with excellent structural integrity [11]. The high-temperature pathway offers advantages in terms of processing time and energy efficiency for anhydrous product requirements [11].

Pressure Variable Research in Synthesis

Pressure effects on magnesium carbonate synthesis have been investigated to understand their influence on phase formation and crystal quality. These studies reveal significant impacts of pressure on both thermodynamic stability and kinetic processes.

At atmospheric pressure conditions, magnesium carbonate formation favors hydrated phases due to the stability of water molecules within the crystal structure [5]. The low-pressure environment promotes the incorporation of water molecules during crystallization, resulting in phases such as nesquehonite and hydromagnesite [5].

Moderate pressure elevation to 10 bar enhances carbon dioxide solubility in aqueous solutions, improving carbonate ion availability for precipitation reactions [18]. This condition facilitates more complete conversion of magnesium ions to carbonate phases while maintaining reasonable processing costs [18].

High-pressure conditions exceeding 50 bar create thermodynamic conditions favorable for anhydrous magnesium carbonate formation [5]. At 100 bar carbon dioxide pressure combined with 120 degrees Celsius temperature, direct magnesite precipitation occurs without intermediate hydrated phases [5]. These conditions overcome the kinetic barriers associated with dehydration processes [5].

Ultrahigh-pressure studies have investigated magnesium carbonate behavior under extreme conditions relevant to geological processes. Research indicates that pressures above 50 gigapascals promote structural phase transitions to high-density polymorphs with altered physical properties [19]. While not directly applicable to industrial synthesis, these studies provide fundamental understanding of pressure-structure relationships [19].

Solution Chemistry Parameter Investigation

Solution chemistry parameters exert profound influence on magnesium carbonate crystallization processes. Comprehensive investigations have identified key relationships between chemical environment and crystal development.

Ionic strength effects demonstrate significant impact on nucleation and growth kinetics. Low ionic strength solutions promote the formation of larger, well-defined crystals through reduced nucleation density [20]. High ionic strength conditions increase nucleation rates but may produce smaller crystals with broader size distributions [20].

Carbonate ion concentration represents a critical parameter controlling supersaturation levels and precipitation kinetics. Studies indicate that gradual carbonate ion release through controlled methods produces superior crystal quality compared to rapid precipitation [6]. The optimal carbonate ion concentration maintains supersaturation levels sufficient for growth while avoiding excessive nucleation [6].

The presence of foreign ions significantly influences crystal morphology and purity. Calcium ions promote the formation of magnesian calcite solid solutions, while sodium ions may incorporate into crystal defects [17]. Iron and other transition metal ions can cause discoloration and affect crystal structure [17].

Organic additives have been investigated as morphology control agents. Surfactants such as sodium dodecyl sulfate influence crystal habit by selectively adsorbing onto specific crystal faces [12]. Amino acids provide controlled carbonate ion release while simultaneously acting as crystal growth modifiers [6].

pH Influence Research on Crystallization

pH effects on magnesium carbonate crystallization have been extensively studied due to their direct impact on carbonate ion speciation and magnesium ion hydrolysis. These investigations reveal complex relationships between solution acidity and crystal formation processes.

Acidic conditions with pH values below 7 inhibit magnesium carbonate precipitation due to the predominance of bicarbonate ions over carbonate ions [6]. The carbonic acid equilibrium shifts toward lower pH species, reducing the driving force for precipitation [6]. Under strongly acidic conditions with pH below 4, magnesium carbonate dissolution becomes thermodynamically favorable [6].

Neutral to slightly alkaline conditions with pH values between 7 and 9 provide optimal environments for magnesium carbonate crystallization [6]. This pH range balances carbonate ion availability with magnesium ion stability, promoting controlled nucleation and growth processes [6]. The resulting crystals exhibit well-defined rhombohedral morphology with good crystallinity [6].

pH values between 8 and 10 represent the optimal range for most synthesis applications, providing sufficient carbonate ion concentration while preventing magnesium hydroxide precipitation [6]. Within this range, pH control enables fine-tuning of crystal size and morphology [6]. Lower pH values within this range favor larger crystal formation through reduced nucleation density [6].

Highly alkaline conditions with pH values above 10 promote competitive magnesium hydroxide precipitation, reducing the efficiency of magnesium carbonate formation [6]. The high hydroxide ion concentration shifts equilibrium toward hydroxide phases, which may co-precipitate with carbonate phases [6]. These conditions typically produce mixed-phase products with reduced purity [6].

Physical Description

Dry Powder

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid

Odourless, light, white friable masses or as a bulky white powder

White, odorless, crystalline powder; [NIOSH]

WHITE POWDER.

White, odorless, crystalline powder.

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

decomposes

Heavy Atom Count

Density

3.0

Bulk density approximately 4 lb/cu ft

Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/

White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/

Relative density (water = 1): 2.95

2.96

Odor

Decomposition

350 °C

Melting Point

Decomposes at 350

990 °C

662 °F (decomposes)

662 °F (Decomposes)

UNII

0E53J927NA

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 950 of 981 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Therapeutic Uses

ALTHOUGH 1 G CONTAINS APPROX 20 MEQ ONLY FRACTION MAY BE AVAILABLE FOR NEUTRALIZATION IN VIVO. USUAL ANTACID DOSE OF 500 MG TO 2 G MAY BE INADEQUATE

MEDICATION (VET): WHEN INSOL IN DIGESTIVE TRACT IT IS ANTIDIARRHEAL & COATS MUCOSAE; WHEN SLIGHTLY SOL FORM IS USED IT CAN BE AS LAXATIVE AS MAGNESIUM OXIDE. ... COMMERCIALLY AVAILABLE COSMETIC GRADES EXIST FOR RARE USE AS TOPICAL PROTECTANT, MOISTURE & FAT ABSORBENT.

AS AN ANTACID, IT IS RELATIVELY WEAK (1 G NEUTRALIZES APPROX 7 ML OF 0.1 N HCL IN 10 MIN & 17 ML IN 2 HR).

For more Therapeutic Uses (Complete) data for MAGNESIUM CARBONATE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02A - Antacids

A02AA - Magnesium compounds

A02AA01 - Magnesium carbonate

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD01 - Magnesium carbonate

Mechanism of Action

... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

Vapor Pressure

0 mmHg (approx)

Other CAS

7757-69-9

13717-00-5

97660-38-3

546-93-0; 13717-00-5

Absorption Distribution and Excretion

Primarily eliminated in urine.

Vd for magnesium is 0.2-0.4L/kg. About 50% distributes to bone.

Maximum magnesium clearance is directly proportional to creatinine clearance.

IN SHEEP TRIAL REAGENT GRADE MATERIAL DEMONSTRATED 72% TRUE ABSORPTION VALUES, WHILE COMMERCIAL MAGNESITE HAD ONLY 14% VALUE DRAMATIZING NEED FOR MORE BIOLOGIC AVAILABILITY STUDIES ON MANY FEED INGREDIENTS.

Metabolism Metabolites

Associated Chemicals

Wikipedia

2C-T-21

Magnesite

Hydromagnesite

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ANTICAKING_AGENT; -> JECFA Functional Classes

Plastics -> Polymer Type -> Polyolefin-I; PA

Cosmetics -> Bulking; Cosmetic colorant; Binding; Absorbent; Opacifying

Plastics -> Other stabilisers

Methods of Manufacturing

... FROM DOLOMITE ... BY ... CALCINING IT, SUSPENDING CALCINATED POWDER IN WATER & SATURATING WITH CARBON DIOXIDE ... SOME LIME ... DISSOLVES ... BUT WHEN TEMP, AFTER TREATMENT WITH CARBON DIOXIDE ... RAISED, NEARLY ALL ... LIME PPT ... SOLN ... HEATED ... MAGNESIUM BICARBONATE LOSES CARBON DIOXIDE & WATER & MAGNESIUM CARBONATE PPT. ... GENERALLY YIELDS LIGHT CARBONATE.

HEAVY CARBONATE ... PRODUCED BY PRECIPITATING HOT, CONCENTRATED SOLN OF MAGNESIUM CHLORIDE OR SULFATE WITH SOLN OF SODIUM CARBONATE.

Reaction of a soluble magnesium salt solution with sodium carbonate or bicarbonate.

General Manufacturing Information

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Food, beverage, and tobacco product manufacturing

Services

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Rubber Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Carbonic acid, magnesium salt (1:1): ACTIVE

Carbonic acid, magnesium salt (1:?): ACTIVE

SRP: Magnesium carbonate hydroxide is a mixture of magnesium hydroxide and magnesium carbonate, commonly used as an antacid. It is not a specific chemical compound.

Acts as desiccant dust for stored-product insects.

... SOURCE OF OTHER MAGNESIUM COMPOUNDS, BECAUSE OF ITS READY LIBERATION OF CARBON DIOXIDE, FORMING MAGNESIUM OXIDE, WHICH AS NOTED IS USED IN REFRACTORIES. AMONG ITS SEVERAL OTHER USES SIMILAR TO THOSE OF MAGNESIUM OXIDE, IT WAS USED TO MAKE FREE-RUNNING TABLE SALT, NOW REPLACED BY SODIUM SILICOALUMINATE.

Antacids are inorganic salts that dissolve in acid gastric secretions releasing anions that partially neutralize gastric hydrochloric acid. ... Magnesium carbonate contains the equivalent of 40-43.5% magnesium oxide.

Interactions

The use of calcium carbonate (CaCO3) to bind phosphorus (P) in chronic hemodialysis patients has been a popular tactic in the past decade. Nonetheless, problems with hypercalcemia decrease its usefulness, particularly in patients treated with calcitriol. A P binder not containing calcium (Ca) would be of value in these circumstances. In short-term studies, ...magnesium carbonate (MgCO3) was well-tolerated and controlled P and Mg levels when given in conjunction with a dialysate Mg of 0.6 mg/dl. ...A prospective, randomized, crossover study /was performed/ to evaluate if the chronic use of MgCO3 would allow a reduction in the dose of CaCO3 and yet achieve acceptable levels of Ca, P, and Mg. We also assessed whether the lower dose of CaCO3 would facilitate the use of larger doses of calcitriol. The two phases were MgCO3 plus half the usual dose of CaCO3 and CaCO3 alone given in the usual dose. It was found that MgCO3 (dose, 465 +/- 52 mg/day elemental Mg) allowed a decrease in the amount of elemental Ca ingested from 2.9 +/- 0.4 to 1.2 +/- 0.2 g/day (P<0.0001). The Ca, P, Mg levels were the same in the two phases. The maximum dose of iv calcitriol without causing hypercalcemia was 1.5 +/- 0.3 ug/treatment during the MgCO3 phase and 0.8 +/- ug/treatment during the Ca phase (P<0.02). If these studies are confirmed, the use of MgCO3 and a dialysate Mg of 0.6 mg/dl may be considered in selected patients who develop hypercalcemia during treatment with iv calcitriol and CaCO3.

Effect of magnesium on iron and magnesium metabolism in rats was investigated. 96 male Wistar rats were divided into four groups received 2.5; 5.0 and 10.0 mg magnesium daily per kg of body weight--dissolved in 2%--solution of arabic gum (tests groups) or clear 2%--solution of arabic gum (test group) for 4 weeks and the next 4 weeks without supplements. Iron concentrations increased in the brain and kidney of the experimental rats, but decreased in the spleen, intestine and liver (2 and 4 weeks only) also in the heart and femur (only 8 wk). Percentage of iron retention decreased during the whole experiment. Magnesium concentrations increased in the spleen, liver and intestine of rats. It was shown that at 8 weeks of experiment the magnesium level of heart and femur decreased (only groups received 2.5 mg and 5.0 mg Mg/kg bw/24 hr), but in group received 10.0 mg Mg/kg bw/24 hr increased for all experiment. The apparent retention of magnesium increased in start of the experiment. This results show that oral magnesium supplementation disturbs metabolism of these elements, especially balance of iron.

Stability Shelf Life

Dates

Jahnen-Dechent W, Ketteler M: Magnesium basics. Clin Kidney J. 2012 Feb;5(Suppl 1):i3-i14. doi: 10.1093/ndtplus/sfr163. [PMID:26069819]

Nikolaev MV, Magazanik LG, Tikhonov DB: Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations. Neuropharmacology. 2012 Apr;62(5-6):2078-85. doi: 10.1016/j.neuropharm.2011.12.029. Epub 2012 Jan 12. [PMID:22261381]

CDC NIOSH: MgCO3

Toxnet